

Spectroscopic Data of 3-Chloro-6-nitro-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-6-nitro-1H-indazole

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloro-6-nitro-1H-indazole**, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 3-Chloro-6-nitro-1H-indazole

3-Chloro-6-nitro-1H-indazole is a substituted indazole, a class of bicyclic aromatic compounds that are isosteric with purines and other biologically important molecules. The presence of the chloro and nitro groups, along with the indazole core, imparts unique electronic and steric properties, making it a valuable scaffold for the synthesis of novel therapeutic agents. Accurate structural elucidation through spectroscopic methods is paramount for its application in drug design and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural determination of organic molecules in solution. For **3-Chloro-6-nitro-1H-indazole**, both ^1H and ^{13}C NMR provide critical information about its atomic connectivity and chemical environment.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

- A sample of approximately 5-10 mg of **3-Chloro-6-nitro-1H-indazole** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.
- Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

- ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
- For ¹H NMR, a standard single-pulse experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled experiment is conducted to obtain singlets for each carbon atom, requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.

¹H NMR Data

The ¹H NMR spectrum of **3-Chloro-6-nitro-1H-indazole** in DMSO-d₆ exhibits distinct signals corresponding to the aromatic protons and the N-H proton of the indazole ring.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
14.01	Singlet	1H	N1-H
8.50	Multiplet	1H	H-7
8.02	Multiplet	1H	H-5
7.93	Multiplet	1H	H-4

Interpretation of ¹H NMR Spectrum: The downfield chemical shift of the N-H proton at 14.01 ppm is characteristic of the acidic proton of the indazole ring in DMSO-d₆. The aromatic protons at positions 4, 5, and 7 show complex splitting patterns (multiplets) due to spin-spin coupling.

The electron-withdrawing nature of the nitro group at position 6 and the chloro group at position 3 significantly influences the chemical shifts of the neighboring protons, causing them to resonate at lower fields.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts for **3-Chloro-6-nitro-1H-indazole** have been reported in the literature.[\[1\]](#)

Assignment

C-3

C-3a

C-4

C-5

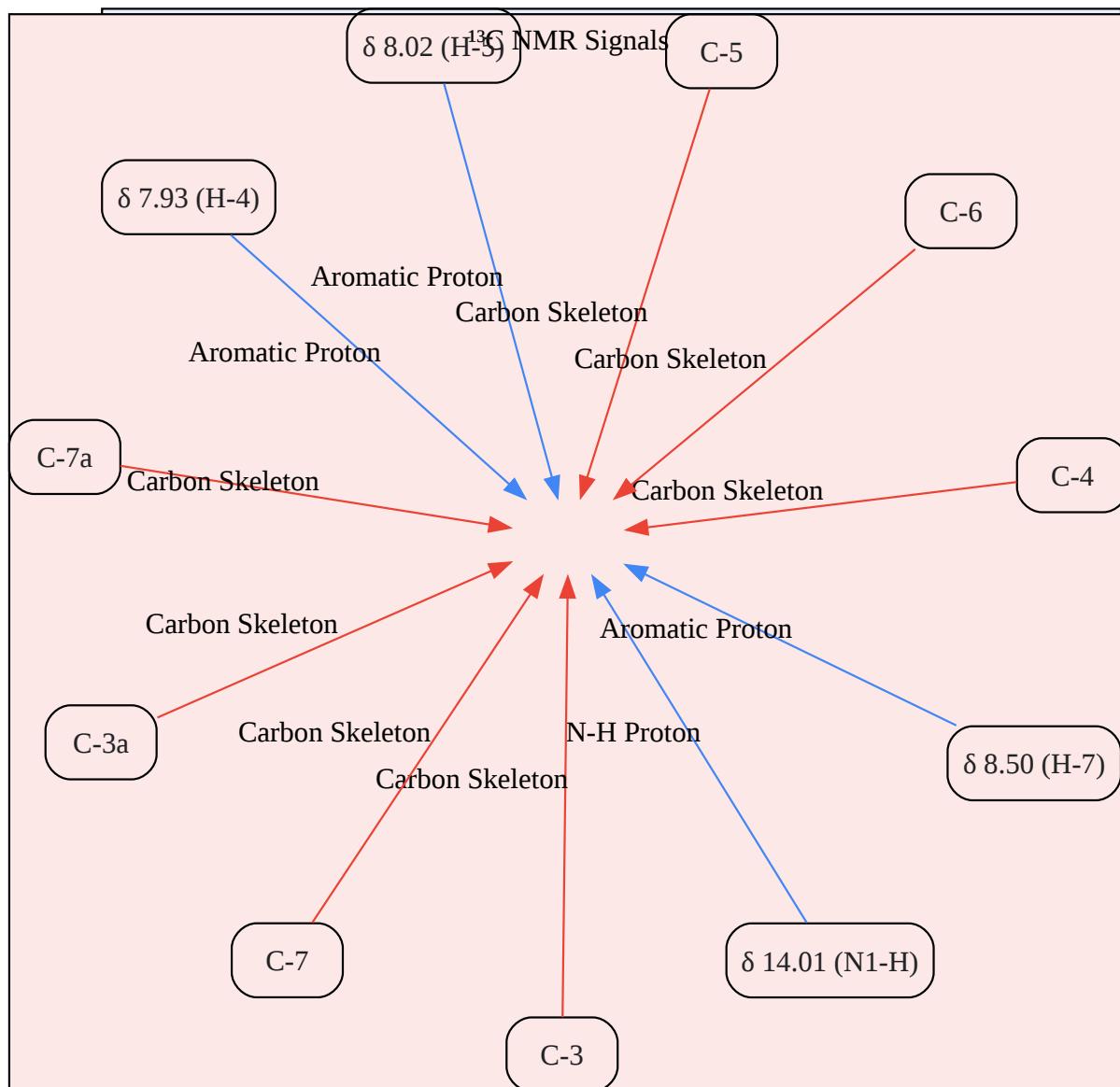
C-6

C-7

C-7a

Note: Specific chemical shift values for **3-Chloro-6-nitro-1H-indazole** are found in the cited literature and are typically observed in DMSO-d₆.

Interpretation of ¹³C NMR Spectrum: The carbon atoms in the indazole ring system are expected to have distinct chemical shifts based on their electronic environment. The carbon atom attached to the chlorine (C-3) will be significantly affected, as will the carbons in proximity to the nitro group (C-5, C-6, and C-7). The quaternary carbons (C-3a and C-7a) will also have characteristic chemical shifts.

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Caption: Correlation of ^1H and ^{13}C NMR signals to the molecular structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

- A small amount of **3-Chloro-6-nitro-1H-indazole** is finely ground with potassium bromide (KBr).
- The mixture is then pressed into a thin, transparent pellet.

Instrumentation and Data Acquisition:

- The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- The spectrum is typically scanned over the range of 4000-400 cm^{-1} .

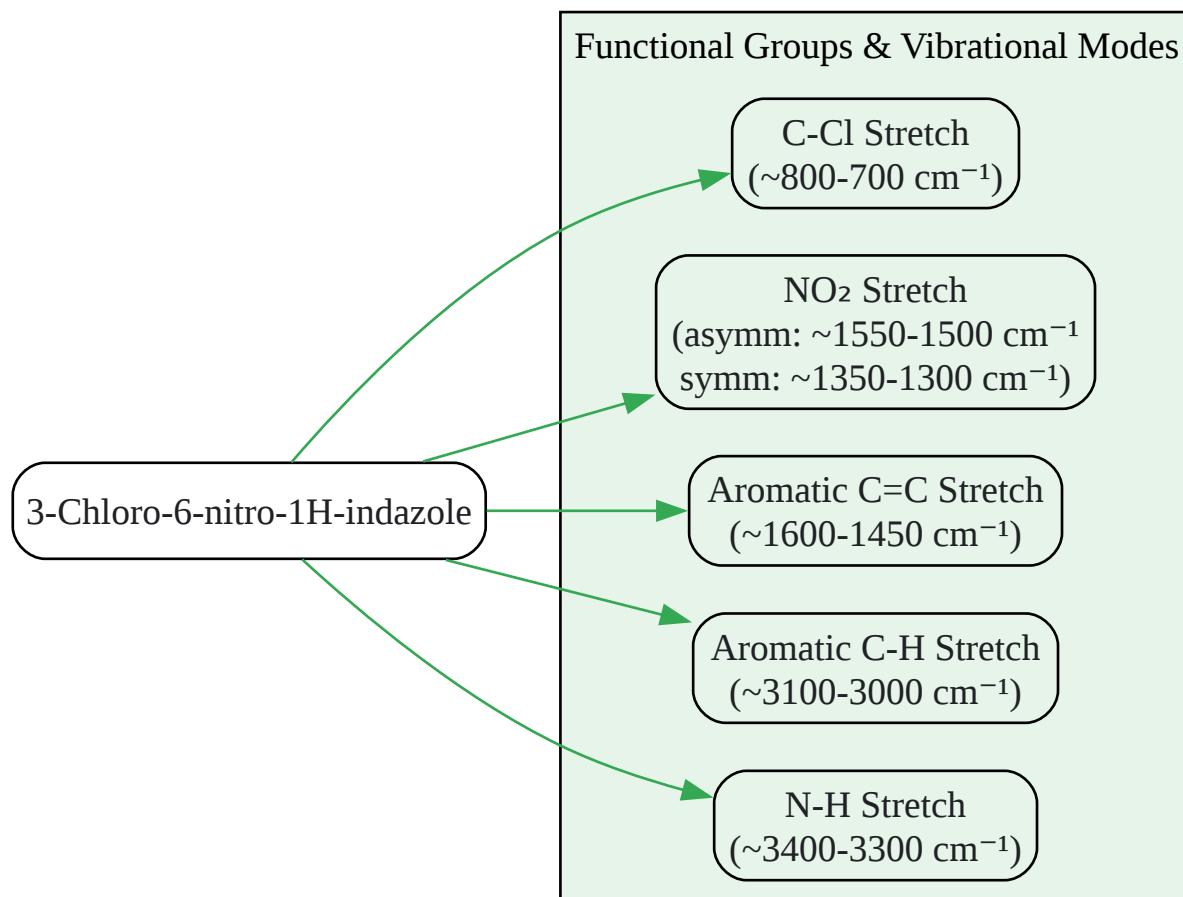
Predicted IR Data

While a specific experimental IR spectrum for **3-Chloro-6-nitro-1H-indazole** is not readily available in the searched literature, the expected absorption bands can be predicted based on the functional groups present and by comparison with related compounds such as 1H-indazole and 6-nitroindazole.

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3400-3300	N-H Stretch	Indazole N-H
~3100-3000	C-H Stretch	Aromatic C-H
~1600-1450	C=C Stretch	Aromatic Ring
~1550-1500 & ~1350-1300	N-O Stretch (asymmetric & symmetric)	Nitro Group (NO_2)
~800-700	C-Cl Stretch	Aryl Halide

Interpretation of IR Spectrum: The IR spectrum is expected to be dominated by the strong absorption bands of the nitro group. The asymmetric and symmetric stretching vibrations of the

NO_2 group are characteristic and provide clear evidence for its presence. The N-H stretching vibration of the indazole ring is also a key feature, appearing as a broad band in the high-frequency region. The aromatic C-H and C=C stretching vibrations will be present in their typical regions. The C-Cl stretch appears at lower wavenumbers.



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Caption: Key functional groups and their expected IR vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

Instrumentation and Data Acquisition:

- Mass spectra can be acquired using various ionization techniques. For **3-Chloro-6-nitro-1H-indazole**, Direct Chemical Ionization (DCI) with ammonia as the reagent gas is a suitable method.
- The sample is introduced into the ion source, and the resulting ions are analyzed by a mass analyzer.

Mass Spectrometry Data

The mass spectrum provides the molecular weight of the compound.

m/z	Ion
197	[M+H] ⁺

Interpretation of Mass Spectrum: The molecular weight of **3-Chloro-6-nitro-1H-indazole** is 197.58 g/mol. The observed peak at m/z 197 corresponds to the protonated molecule ([M+H]⁺), which is consistent with the expected molecular formula of C₇H₄ClN₃O₂.^[2] The isotopic pattern of the molecular ion peak would also show the characteristic presence of a chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated structural characterization of **3-Chloro-6-nitro-1H-indazole**. The combined analysis of NMR, IR, and Mass Spectrometry data confirms the molecular structure and provides the necessary foundation for its use in further research and development in the pharmaceutical industry. The detailed protocols and interpretations serve as a valuable resource for scientists working with this important heterocyclic compound.

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